4-Chloroisoquinoline
Overview
Description
Synthesis Analysis
The synthesis of 4-Chloroisoquinoline and related compounds involves various chemical reactions, including condensation, cyclization, hydrolysis, decarboxylation, and chlorination. One method described involves the synthesis of 4-Chloro-8-methoxyquinoline from 2-anisidine and diethyl(ethoxymethylene) malonate with an overall yield of 33.81% (Jiang Jia-mei, 2010). Another approach highlights the synthesis and characterization of 4-Chloroisoquinolines through electronic cyclization of 2-alkynyl benzyl azides to afford 3-substituted 4-Chloroisoquinolines with yields ranging from 38% to 84% (Zhang Wen-ting, 2013).
Molecular Structure Analysis
The molecular structure of 4-Chloroisoquinoline derivatives has been elucidated through various spectroscopic methods, including NMR, FT-IR, FT-Raman, UV–Vis, and X-ray diffraction (XRD). The geometry optimization and vibrational assignments provide insights into the molecular structure and stability of these compounds (S. Murugavel et al., 2017).
Chemical Reactions and Properties
4-Chloroisoquinoline undergoes various nucleophilic substitution reactions, forming new compounds with functional groups such as sulfanyl, hydrazino, azido, and amino derivatives. These reactions highlight the chemical reactivity and potential utility of 4-Chloroisoquinoline in organic synthesis (M. M. Ismail et al., 2000).
Physical Properties Analysis
The physical properties of 4-Chloroisoquinoline and its derivatives, such as solubility, melting point, and boiling point, are essential for understanding its behavior in different chemical environments. However, specific studies focusing solely on the physical properties of 4-Chloroisoquinoline were not identified in the search.
Chemical Properties Analysis
The chemical properties of 4-Chloroisoquinoline, including its acidity, basicity, and reactivity towards various reagents, are crucial for its application in chemical synthesis. The compound's ability to participate in hydrogen bonding and charge transfer interactions, as well as its role in the formation of complexes with metals, has been explored (N. Navaneetham et al., 1987).
Scientific Research Applications
Antimalarial Applications : Chloroquine (CQ) and its derivatives have been widely used as antimalarial agents. New analogs of CQ are being developed to combat drug resistance in malaria treatment (Parhizgar & Tahghighi, 2017).
Cancer Therapy : CQ and hydroxychloroquine (HCQ) have shown promise in cancer therapy. These compounds can sensitize cancer cells to various drugs, potentially enhancing the effectiveness of conventional cancer treatments (Verbaanderd et al., 2017).
COVID-19 Treatment : CQ and HCQ have been investigated for their potential use in treating COVID-19. However, studies have shown mixed results, and their effectiveness against COVID-19 remains inconclusive (Gupta & Malviya, 2020).
Autophagy Inhibition : CQ is known to inhibit autophagy, a process involved in cellular metabolism and homeostasis. This property is exploited in various therapeutic applications, including cancer treatment (Maycotte et al., 2012).
Immunomodulatory Effects : CQ and HCQ have immunomodulatory effects that make them useful in treating rheumatic diseases like systemic lupus erythematosus and rheumatoid arthritis (Vaidya & Vyas, 2020).
Treatment of Other Infectious Diseases : CQ has been repurposed for the treatment of various other infectious diseases beyond malaria (Njaria et al., 2015).
Toxicity and Safety Concerns : While CQ and HCQ have various therapeutic applications, there are also concerns regarding their toxicity, particularly in long-term use. Systemic toxicity affecting the eyes, heart, and other organs has been observed (Muller, 2021).
Safety And Hazards
properties
IUPAC Name |
4-chloroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEQEEIDWHKVAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348837 | |
Record name | 4-chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroisoquinoline | |
CAS RN |
1532-91-8 | |
Record name | 4-chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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